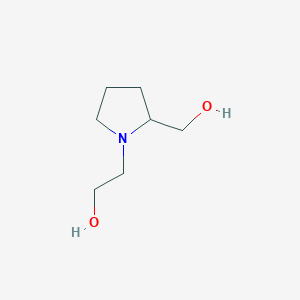

2-(Hydroxymethyl)-1-pyrrolidineethanol

Description

2-(Hydroxymethyl)-1-pyrrolidineethanol is a pyrrolidine derivative with a hydroxymethyl (-CH2OH) group at the 2-position of the pyrrolidine ring and an ethanol (-CH2CH2OH) substituent at the nitrogen (1-position). Its molecular formula is C7H15NO2, and its molecular weight is 145.20 g/mol. Structurally, the compound combines hydrophilic groups (hydroxymethyl and ethanol) with the pyrrolidine ring, a five-membered secondary amine. The presence of dual hydroxyl groups may enhance solubility in polar solvents compared to simpler pyrrolidine derivatives.

Properties

CAS No. |

3554-68-5 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(8)6-10/h7,9-10H,1-6H2 |

InChI Key |

HKFUMQBPCRRDAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CCO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-pyrrolidineethanol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ethanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-1-pyrrolidineethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-1-pyrrolidineethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-pyrrolidineethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(hydroxymethyl)-1-pyrrolidineethanol with structurally related pyrrolidine derivatives, leveraging data from the provided evidence. Key differences in substituents, physical properties, and applications are highlighted.

1-Pyrrolidineethanol (CAS 2955-88-6)

- Molecular Formula: C6H13NO | Molecular Weight: 115.17 g/mol.

- Applications : Used as a pharmaceutical intermediate (e.g., in epolamine-based formulations) .

- Comparison: The absence of a hydroxymethyl group in 1-pyrrolidineethanol reduces its polarity and molecular weight compared to the target compound. This difference may limit its utility in reactions requiring additional hydroxyl functionality.

2-(2-Hydroxyethyl)-1-methylpyrrolidine (CAS 67004-64-2)

- Structure : Methyl group (-CH3) at the 1-position (nitrogen) and hydroxyethyl (-CH2CH2OH) at the 2-position.

- Molecular Formula: C7H15NO | Molecular Weight: 129.20 g/mol.

- Applications : Employed in chemical synthesis due to its dual functional groups .

- Comparison: The methyl group on nitrogen increases hydrophobicity, whereas the target compound’s ethanol substituent enhances hydrophilicity.

Hydrazine and Oxazolidine Derivatives ()

- Structure : Complex derivatives with hydrazine (-NHNH2) and oxazolidine (five-membered ring with O and N) moieties.

- Key Data : Synthesized in 50–89% yields; some exhibit antitubercular activity .

- Comparison : While structurally distinct, these compounds underscore the role of functional group diversity in biological activity. The target compound’s simpler structure may lack direct antitubercular efficacy but could serve as a precursor for such derivatives.

Beta-Methyl-Alpha-Phenylpyrrolidineethanol Hydrochloride ()

- Structure : Aromatic (phenyl) and methyl substituents on the pyrrolidine ring; hydrochloride salt form.

- Applications : Marketed for specialized industrial or pharmaceutical uses .

- Comparison : The aromatic group in this derivative enhances lipophilicity, contrasting with the target compound’s aliphatic hydroxyl groups. This difference highlights how substituents tailor compounds for specific applications (e.g., membrane permeability vs. water solubility).

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Functional Group Impact on Properties

| Compound | Hydrophilicity | Hydrophobicity | Reactivity Notes |

|---|---|---|---|

| 2-(Hydroxymethyl)-1-pyrrolidineethanol | High | Low | Dual hydroxyl groups enable nucleophilic reactions. |

| 1-Pyrrolidineethanol | Moderate | Moderate | Single hydroxyl limits cross-linking potential. |

| 2-(2-Hydroxyethyl)-1-methylpyrrolidine | Low | High | Methyl group reduces solubility in polar solvents. |

Research Findings and Implications

- Synthesis : demonstrates that pyrrolidine derivatives with hydroxyl groups can be synthesized efficiently (50–89% yields), suggesting viable routes for the target compound .

- Biological Activity : While hydrazine derivatives () show antitubercular activity, the target compound’s lack of aromatic or hydrazine groups may limit direct therapeutic use.

- Market Trends: highlights demand for structurally complex pyrrolidine derivatives, implying niche opportunities for tailored analogs of 2-(hydroxymethyl)-1-pyrrolidineethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.